

Spectroscopic Analysis of (+)-Camphor: A Technical Guide

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Compound of Interest

Compound Name: (+)-Camphor

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This guide provides an in-depth analysis of the spectroscopic data for **(+)-camphor**, a bicyclic monoterpene ketone widely used in chemical synthesis and various industrial applications. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Quantitative Spectroscopic Data

The structural elucidation of **(+)-camphor** is strongly supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Table 1: ^1H NMR Spectroscopic Data for **(+)-Camphor** in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.36	m	1H	H-4
~2.09	m	1H	H-3 (endo)
~1.96	m	1H	H-5 (exo)
~1.85	d	1H	H-3 (exo)
~1.68	m	1H	H-6 (exo)
~1.37	m	2H	H-5, H-6 (endo)
0.96	s	3H	CH ₃ -10
0.91	s	3H	CH ₃ -8
0.84	s	3H	CH ₃ -9

Note: Assignments can vary slightly between sources. Data compiled from multiple spectroscopic databases.

Table 2: ¹³C NMR Spectroscopic Data for **(+)-Camphor** in CDCl₃

Chemical Shift (δ) ppm	Carbon Atom Assignment
219.8	C-2 (C=O)
57.7	C-1
46.8	C-7
43.3	C-4
43.0	C-3
29.9	C-5
27.0	C-6
19.8	C-8
19.1	C-9
9.3	C-10

Data sourced from the Biological Magnetic Resonance Bank (BMRB).[1]

Table 3: Characteristic IR Absorption Bands for **(+)-Camphor**

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~2960-2870	C-H stretching	Alkane (CH, CH ₂ , CH ₃)
~1740	C=O stretching (strong, sharp)	Ketone
~1450	CH ₂ bending	Alkane
~1375	CH ₃ bending	Alkane

Note: The most prominent peak is the carbonyl stretch, characteristic of a ketone.[2][3]

Table 4: Major Mass Spectrometry Fragments (Electron Ionization) for **(+)-Camphor**

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
152	Moderate	$[M]^+$ (Molecular Ion)
108	High	$[M - C_3H_8]^+$ or $[M - 44]^+$
95	Very High (Base Peak)	$[M - C_3H_7O]^+$ or $[M - 57]^+$, likely a tropylium-like ion
81	High	$[C_6H_9]^+$
69	Moderate	$[C_5H_9]^+$
41	Moderate	$[C_3H_5]^+$

The molecular ion peak at m/z 152 confirms the molecular formula $C_{10}H_{16}O$.[\[4\]](#)[\[5\]](#)

Experimental Protocols

The data presented were obtained using standard spectroscopic methodologies as outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **(+)-camphor** (typically 5-25 mg) is prepared in a deuterated solvent, most commonly deuterated chloroform ($CDCl_3$), within a 5 mm NMR tube.[\[6\]](#) A small quantity of tetramethylsilane (TMS) is often included as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

- 1H NMR Spectroscopy:** The spectrum is acquired on an NMR spectrometer (e.g., 400 or 500 MHz). A standard pulse sequence is used, and typically a small number of scans are sufficient due to the high natural abundance of 1H .[\[7\]](#)[\[8\]](#)
- ^{13}C NMR Spectroscopy:** Due to the low natural abundance of the ^{13}C isotope (1.1%), a greater number of scans and a more concentrated sample may be required to achieve a good signal-to-noise ratio.[\[5\]](#) Spectra are commonly recorded with proton-noise decoupling to simplify the spectrum to single lines for each unique carbon atom.[\[5\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples like **(+)-camphor**, the Attenuated Total Reflectance (ATR) technique is commonly employed as it requires minimal sample preparation.

- ATR-FTIR: A small amount of the solid **(+)-camphor** is placed directly onto the ATR crystal (e.g., diamond).[9] Pressure is applied to ensure firm contact between the sample and the crystal. The IR beam is passed through the crystal, where it interacts with the sample at the surface, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded.[9][10]

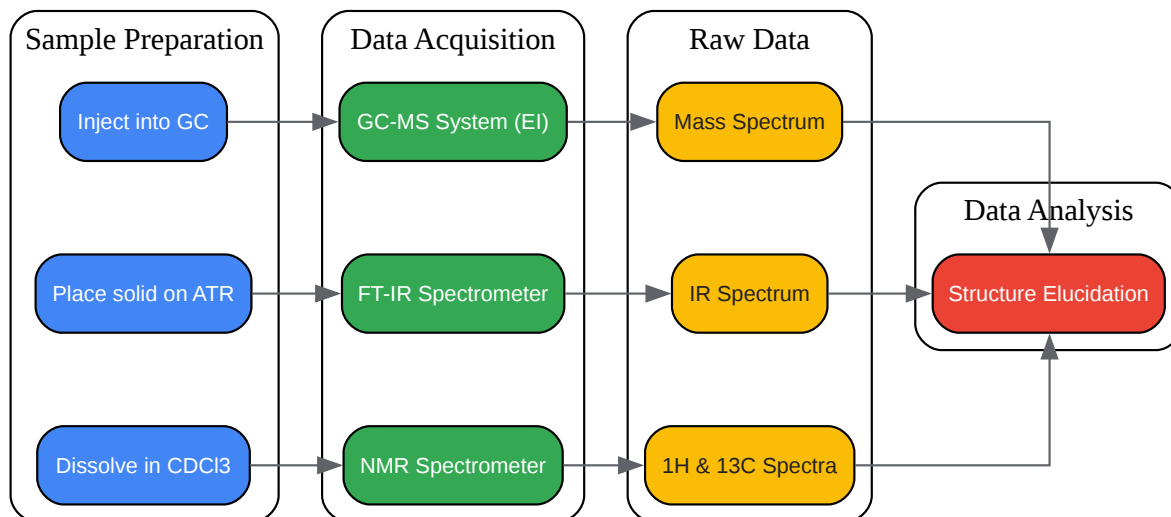
Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass analysis of small, volatile molecules like camphor, often coupled with Gas Chromatography (GC) for sample introduction.

- GC-MS with Electron Ionization: The sample is injected into the GC, where it is vaporized and separated from the solvent.[11] Upon entering the mass spectrometer's ion source, the gaseous camphor molecules are bombarded with high-energy electrons (typically 70 eV).[4][12] This causes the molecule to lose an electron, forming a molecular ion ($[M]^+$), and to fragment into smaller, characteristic ions.[11][13] These ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.[11]

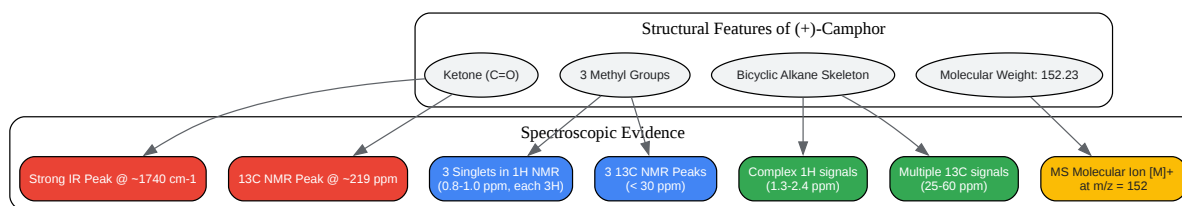
Visualization of Spectroscopic Workflow and Data Interpretation

The following diagrams illustrate the logical flow of spectroscopic analysis for structural elucidation.



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Caption: General workflow for the spectroscopic analysis of **(+)-camphor**.



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Caption: Correlation of spectroscopic data to structural features of camphor.

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